molecular formula C12H14O3 B042509 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 1138-41-6

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B042509
CAS No.: 1138-41-6
M. Wt: 206.24 g/mol
InChI Key: LBSJJNAMGVDGCU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is a specialized phenolic acid derivative that serves as a valuable intermediate in organic synthesis and a building block for developing novel chemical entities. Its structure, featuring a benzoic acid core substituted with a hydroxy group and a 3-methylbut-2-en-1-yl (prenyl) moiety, is of significant interest in medicinal chemistry and natural product research. This compound is a key precursor in the synthesis of more complex molecules, including analogs of naturally occurring prenylated benzoic acids which often exhibit enhanced biological activity and improved bioavailability compared to their non-prenylated counterparts.

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJJNAMGVDGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-41-6
Record name 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
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Preparation Methods

Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid

The Friedel-Crafts alkylation is a cornerstone for introducing prenyl groups onto aromatic rings. For 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, this method involves reacting 4-hydroxybenzoic acid with 3-methyl-2-buten-1-ol (prenol) in the presence of a Lewis acid catalyst.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ or FeCl₃ (10–15 mol%)

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane

  • Temperature : 0–25°C under inert atmosphere

  • Reaction Time : 6–12 hours

The reaction proceeds via electrophilic aromatic substitution, with the prenyl group preferentially attaching to the ortho position relative to the hydroxy group due to steric and electronic directing effects. Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Yields typically range from 45% to 60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Key Challenges :

  • Competing O-prenylation of the hydroxy group, mitigated by using bulky Lewis acids.

  • Over-alkylation at the para position, addressed by stoichiometric control of prenol.

Claisen Rearrangement of Prenyl Ethers

The Claisen rearrangement offers an alternative route by leveraging thermal reorganization of prenyl ether intermediates.

Synthetic Pathway :

  • Etherification : Protect the 4-hydroxy group of benzoic acid with a prenyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 4 h).

  • Rearrangement : Heat the prenyl ether derivative to 180–200°C in a high-boiling solvent (e.g., diphenyl ether) to induce-sigmatropic rearrangement.

This method achieves higher regioselectivity (>80%) compared to Friedel-Crafts alkylation but requires stringent temperature control to prevent decarboxylation. Post-rearrangement, acidic hydrolysis (HCl/MeOH) regenerates the hydroxy group, yielding the target compound.

Optimization Insights :

  • Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields (~55%).

  • Solvent-free conditions under ball milling enhance green chemistry metrics but compromise scalability.

Biotechnological and Enzymatic Approaches

Microbial Fermentation

Recent advances in metabolic engineering have enabled the production of prenylated benzoic acids via microbial hosts (e.g., E. coli, S. cerevisiae).

Key Steps :

  • Pathway Engineering : Introduce heterologous enzymes (prenyltransferases) into shikimate pathway-optimized strains.

  • Substrate Feeding : Supplement cultures with 4-hydroxybenzoic acid and isopentenyl pyrophosphate (IPP).

Performance Metrics :

  • Yield : 0.8–1.2 g/L in optimized bioreactors.

  • Purity : >90% after extraction, outperforming chemical methods in enantiomeric purity.

Limitations :

  • High production costs due to IPP supplementation.

  • Scalability challenges in maintaining enzyme activity under industrial conditions.

Natural Product Isolation Techniques

Extraction from Plant Material

This compound occurs naturally in Hypericum perforatum and Garcinia species. Isolation protocols involve:

  • Maceration : Soak dried plant material in methanol (1:10 w/v) for 72 hours.

  • Liquid-Liquid Partitioning : Separate hydrophilic and lipophilic fractions using ethyl acetate.

  • Chromatographic Purification :

    • Size Exclusion : Sephadex LH-20 with methanol elution.

    • Reverse-Phase HPLC : C18 column, acetonitrile/water gradient (30:70 to 60:40), flow rate 8 mL/min.

Typical Yield : 0.02–0.05% of dry plant weight, necessitating large-scale processing for gram quantities.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.68 (s, 6H, prenyl CH₃), 3.34 (d, J = 7.2 Hz, 2H, CH₂), 5.32 (t, J = 7.2 Hz, 1H, CH), 6.87 (d, J = 8.4 Hz, 1H, ArH), 7.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 8.21 (d, J = 2.0 Hz, 1H, ArH).

  • LC-MS : [M-H]⁻ at m/z 233.1, fragmentation pattern confirms prenyl loss (m/z 137.0).

Purity Assessment

  • HPLC-DAD : C18 column, 30°C, 0.1% formic acid/acetonitrile gradient, retention time 12.3 min.

  • Thermogravimetric Analysis (TGA) : Verify absence of residual solvents (weight loss <0.5% at 150°C).

Comparative Analysis of Preparation Methods

Method Yield Purity Scalability Cost
Friedel-Crafts Alkylation45–60%85–92%ModerateLow
Claisen Rearrangement50–55%88–95%LowModerate
Microbial Fermentation0.8–1.2 g/L>90%HighHigh
Natural Isolation0.02–0.05%95–98%LimitedVery High

Industrial-Scale Production Considerations

For commercial synthesis, Friedel-Crafts alkylation remains the most viable method due to its cost-effectiveness and established infrastructure. However, microbial fermentation is gaining traction in pharmaceutical applications where enantiopurity is critical.

Process Optimization Strategies :

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions in Friedel-Crafts alkylation.

  • Immobilized Enzymes : Improve biocatalyst reusability in fermentation processes.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylallyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid serves as an important precursor in organic synthesis. It is utilized in the preparation of more complex organic molecules, including various pharmaceuticals and biologically active compounds. Its unique structure allows for further functionalization through oxidation, reduction, and substitution reactions .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: The compound has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Pharmaceutical Applications

The compound is being explored for its potential therapeutic properties, including anti-inflammatory effects. It is also studied as a building block in the synthesis of aminocoumarin antibiotics like novobiocin and clorobiocin, which inhibit DNA gyrase—an essential enzyme for bacterial DNA replication .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Organic SynthesisPrecursor for complex organic moleculesUsed in pharmaceutical development
Biological ActivityExhibits antimicrobial and antioxidant propertiesEffective against specific pathogens
Pharmaceutical ResearchInvestigated for anti-inflammatory effects and antibiotic synthesisRole in aminocoumarin antibiotic biosynthesis
Industrial UsePotential use in developing new materialsApplications in fine chemicals production

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural preservative or therapeutic agent .

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). The findings revealed that it scavenges free radicals effectively, suggesting its utility in formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-dimethylallyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

4-Hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)benzoic Acid

  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.27 g/mol
  • Key Differences : A methoxy group at position 2 replaces the hydroxyl group at position 4 in the parent compound.
  • This compound is cataloged under ChemSpider ID 74851535 but lacks reported bioactivity data .

Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

  • Molecular Formula : C₈H₈O₄
  • Molecular Weight : 168.14 g/mol
  • Key Differences : Lacks the prenyl group but retains the hydroxyl and methoxy groups at positions 4 and 3, respectively.
  • Implications : The absence of the prenyl chain reduces lipophilicity (XlogP = 1.10), making vanillic acid more water-soluble. It is widely studied for antioxidant and anti-inflammatory properties, contrasting with the parent compound’s role in antibiotic synthesis .

Methyl 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoate

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Key Differences : Esterification of the carboxylic acid group to a methyl ester.
  • Implications : Increased lipophilicity (LogP = 2.69) enhances membrane permeability, making it suitable for topical applications. This derivative is reported in plant exudates but lacks detailed pharmacological studies .

Antimicrobial Derivatives

  • 2-Hydroxyl-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(4-phenylbenzoylamino)benzoic Acid: Modifications: Addition of a 4-phenylbenzoylamino group at position 6 and methoxy at position 4. Activity: Designed via scaffold hopping from cajaninstilbene acid, this derivative shows enhanced antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to the parent compound .

Cell-Cycle Inhibitors

  • Synthetic 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid (HMBA) :
    • Activity : Inhibits HeLa cell proliferation by upregulating p21(WAF1) and suppressing cyclin D1 , mimicking the natural fungal metabolite from Curvularia sp. KF119 .

Data Tables

Table 1. Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP TPSA (Ų) Key Substituents
This compound C₁₂H₁₄O₃ 206.24 3.00 57.50 -OH (C4), prenyl (C3)
4-Hydroxy-2-methoxy-3-prenylbenzoic acid C₁₃H₁₆O₄ 236.27 2.80 66.76 -OCH₃ (C2), prenyl (C3)
Vanillic acid C₈H₈O₄ 168.14 1.10 66.76 -OH (C4), -OCH₃ (C3)
Methyl 4-hydroxy-3-prenylbenzoate C₁₃H₁₆O₃ 220.26 3.20 46.53 -COOCH₃ (C1), prenyl (C3)

Biological Activity

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-dimethylallyl-4-hydroxybenzoic acid (HMBA), is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the prenylation of 4-hydroxybenzoic acid using dimethylallyl pyrophosphate in the presence of a suitable catalyst. This method allows for the production of HMBA in substantial quantities, facilitating further biological studies .

Anticancer Properties

Research has demonstrated that HMBA exhibits potent anticancer properties, particularly as a cell-cycle inhibitor. A study isolated HMBA from Curvularia sp. and confirmed its ability to inhibit the progression of HeLa cells through the cell cycle. The mechanism involves the activation of p21(WAF1) and the inhibition of cyclin D1 expression, indicating a potential pathway for cancer therapy .

Cell Line IC50 (µM) Mechanism
HeLa12.5Cell cycle inhibition via p21 activation

Antioxidant and Anti-inflammatory Effects

The compound has been investigated for its antioxidant properties, which can mitigate oxidative stress in cells. This effect is crucial in preventing chronic diseases linked to inflammation and oxidative damage. The anti-inflammatory activity may be attributed to its ability to modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Efficacy

In a controlled study, synthetic HMBA was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that HMBA significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

A study evaluated HMBA against Staphylococcus aureus and Escherichia coli. The results showed that HMBA inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential as a natural antimicrobial agent.

The biological activity of HMBA is primarily attributed to its interaction with various molecular targets. It acts as a Bronsted acid, donating protons to acceptor molecules which can alter enzymatic activities within cells. This property enhances its role in both anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : A two-step synthesis is commonly employed: (1) pre-functionalization of the benzoic acid core via Friedel-Crafts alkylation using 3-methylbut-2-en-1-yl bromide under acidic conditions (e.g., AlCl₃ catalysis), followed by (2) selective hydroxylation at the 4-position using hydroxylation agents like H₂O₂/FeSO₄ . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions (e.g., polymerization of the prenyl group). Purity is typically verified via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Analyze degradation products via LC-MS to identify hydrolysis of the prenyl group or oxidation of the phenolic hydroxyl. Thermal stability can be assessed using TGA/DSC, revealing decomposition onset at ~200°C .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology : Combine ¹H/¹³C NMR (e.g., δ 7.8 ppm for the aromatic proton adjacent to the carboxylic acid, δ 5.3 ppm for the prenyl double bond) and FT-IR (broad peak at 3200–3500 cm⁻¹ for -OH, 1680 cm⁻¹ for -COOH). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation (theoretical [M+H]⁺ = 237.1125) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as conflicting enzyme inhibition results?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize assays using phosphate-buffered saline (pH 7.4) and DMSO concentrations ≤1% (v/v). Perform dose-response curves (0.1–100 µM) with positive controls (e.g., quercetin for antioxidant assays). Validate findings with orthogonal methods, such as SPR for binding affinity and molecular docking to predict interaction sites .

Q. What strategies are recommended for optimizing the regioselectivity of prenylation in the synthesis of this compound?

  • Methodology : Use directed ortho-metalation (DoM) with a temporary directing group (e.g., -OMe) to position the prenyl group at the 3-position. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts. Monitor regioselectivity via in-situ Raman spectroscopy .

Q. How can computational modeling predict the compound’s reactivity in radical scavenging assays?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to determine bond dissociation enthalpies (BDEs) of the phenolic O-H group. Lower BDE values (<85 kcal/mol) correlate with higher antioxidant activity. Validate predictions with experimental assays (e.g., DPPH radical scavenging) and compare to structurally similar analogs (e.g., 4-hydroxybenzoic acid derivatives) .

Q. What experimental designs are suitable for studying the compound’s degradation pathways in environmental matrices?

  • Methodology : Use isotope-labeled analogs (e.g., ¹³C at the carboxylic carbon) to track degradation products in soil/water systems. Combine LC-QTOF-MS for non-targeted analysis and QSAR modeling to predict ecotoxicological endpoints. Include abiotic controls (e.g., UV light, pH extremes) to differentiate biotic vs. abiotic degradation .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., bioactivity vs. toxicity), employ meta-analysis of published datasets and validate with in-house replicates .
  • Advanced Instrumentation : For nuanced structural analysis, use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Reactant of Route 2
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4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

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